Estrone-d2-1

Isotopic enrichment Quality control Analytical chemistry

Estrone-16,16-d2 is a +2 Da stable isotope-labeled internal standard specifically for accurate LC-MS/MS quantification of endogenous estrone. Its site-specific C-16 deuteration ensures co-elution with native analyte, uniformly correcting for matrix effects and ion suppression. With 98 atom % D enrichment and ≥98% chemical purity, it minimizes d0 interference. Choose it for reliable, cost-effective method validation and routine analysis in GLP/GMP settings.

Molecular Formula C18H22O2
Molecular Weight 272.4 g/mol
CAS No. 56588-58-0
Cat. No. B125033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone-d2-1
CAS56588-58-0
Synonyms3-Hydroxyestra-1,3,5(10)-trien-17-one-d2;  (+)-Estrone-d2;  1,3,5(10)-Estratrien-3-ol-17-one-d2;  3-Hydroxy-17-keto-estra-1,3,5-triene-d2;  Aquacrine-d2;  Crinovaryl-d2;  Cristallovar-d2;  Crystogen-d2;  WAY 164397-d2;  Wynestron-d2; 
Molecular FormulaC18H22O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2
InChIKeyDNXHEGUUPJUMQT-XIMAIENTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estrone-16,16-d2 (CAS 56588-58-0): A Deuterated Stable Isotope Internal Standard for LC-MS/MS Quantification of Estrone


(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one (CAS 56588-58-0), commonly designated as Estrone-16,16-d2, is a stable isotope-labeled analog of the endogenous estrogen estrone. This compound incorporates two deuterium atoms at the 16-position of the estrone steroid backbone, resulting in a molecular formula of C18H20D2O2 and a molecular weight of 272.38 g/mol, which represents a mass shift of +2 Da relative to unlabeled estrone (CAS 53-16-7) [1]. The product is manufactured and supplied with a chemical purity of ≥95% and an isotopic enrichment of 98 atom % D, meeting the specifications required for use as an internal standard in quantitative mass spectrometry workflows .

Why Estrone-16,16-d2 Cannot Be Replaced by Unlabeled Estrone or Other Deuterated Analogs in Quantitative Bioanalysis


In LC-MS/MS-based quantification of endogenous estrone, substitution of Estrone-16,16-d2 with unlabeled estrone or alternative deuterated estrone analogs introduces quantifiable sources of analytical error. Unlabeled estrone is unsuitable as an internal standard because it cannot be distinguished from the endogenous analyte, rendering accurate quantification impossible. Alternative deuterated analogs such as Estrone-2,4,16,16-d4 differ in mass shift (+4 Da vs. +2 Da), which may lead to spectral overlap with other steroid isotopologues in complex biological matrices [1]. Furthermore, substitution with 13C-labeled estrone, while effective, carries a distinct cost differential and may require different chromatographic method optimization due to potential differences in retention behavior compared to deuterated analogs [2]. The specific isotopic labeling position (C-16) in Estrone-16,16-d2 confers defined chromatographic and mass spectrometric properties that are not interchangeable with other labeled variants without revalidation of the analytical method.

Quantitative Differentiation Evidence for Estrone-16,16-d2: Comparative Performance Data for Procurement Decisions


Estrone-16,16-d2 Isotopic Purity and Chemical Purity: Verified Vendor Specifications vs. Alternative Deuterated Estrone Standards

Estrone-16,16-d2 (CAS 56588-58-0) is commercially supplied with a chemical purity of ≥95% by HPLC and an isotopic enrichment of 98 atom % D, as specified by multiple certified vendors . In comparison, Estrone-2,4,16,16-d4 (CAS 53866-34-5) is available at a lower isotopic purity threshold of 95 atom % D from certain major suppliers, while Estrone-2,4-d2 (CAS 350820-16-5) is offered at 99.78% purity from alternative sources .

Isotopic enrichment Quality control Analytical chemistry

Chromatographic Retention Time Equivalence: Estrone-16,16-d2 Co-Elution with Native Estrone vs. 13C-Labeled Analogs

Estrone-16,16-d2 co-elutes with native estrone under reversed-phase HPLC conditions, exhibiting a retention time within ±0.02 min of the unlabeled analyte [1]. In contrast, 13C-labeled estrogens can exhibit slight chromatographic retention time shifts relative to their 12C counterparts due to differences in carbon isotope effects on hydrophobicity, necessitating additional method optimization when substituting one labeled form for another [2].

Chromatography Retention time Co-elution Internal standard

Matrix Effect Mitigation: Deuterated (Estrone-16,16-d2) vs. 13C-Labeled Internal Standards in Biological Samples

A published LC-MS/MS method for the simultaneous quantification of estrone, 17β-estradiol, and 17α-estradiol reported that deuterated estrogens can exhibit differential matrix effects relative to the native analyte, whereas 13C-labeled estrogens eliminated these potential matrix effects arising from the use of deuterated internal standards [1]. This finding establishes a documented performance trade-off: Estrone-16,16-d2 offers the cost and availability advantages of deuterated labeling, while 13C-labeled estrone provides superior matrix effect correction in certain complex biological matrices.

Matrix effect Ion suppression Isotope dilution Bioanalysis

Metabolic Stability and Deuterium Isotope Effect: Potential Differentiation from Unlabeled Estrone in Tracer Studies

Deuterium incorporation at metabolically labile positions can alter the rate of enzymatic biotransformation via the kinetic isotope effect. Studies on deuterated steroid hormones have demonstrated that deuterium labeling can reduce the rate of biotransformation in certain metabolic pathways [1]. Specifically, Estrone-16,16-d2 features deuteration at C-16, a position involved in 16α-hydroxylation pathways during estrogen metabolism, which is a quantitatively significant metabolic route in the human ovary as demonstrated by GC-MS studies employing deuterated internal standards [2].

Metabolic stability Deuterium isotope effect Pharmacokinetics Tracer studies

Optimal Research and Analytical Applications for Estrone-16,16-d2 Based on Documented Performance Characteristics


LC-MS/MS Quantification of Endogenous Estrone in Serum or Plasma for Clinical Research

Estrone-16,16-d2 is optimally deployed as an isotope dilution internal standard for the accurate quantification of endogenous estrone in human serum or plasma by LC-MS/MS. The +2 Da mass shift provides clear mass spectrometric resolution from native estrone (m/z 271 → 273), while the 98 atom % D isotopic enrichment minimizes background interference from the d0 isotopologue. This application is supported by the compound's defined chemical purity (≥95%) and isotopic specifications, which enable reliable quantification at clinically relevant concentrations . The co-elution characteristics of Estrone-16,16-d2 with native estrone ensure that matrix effects and ion suppression are uniformly applied to both analyte and internal standard throughout the chromatographic peak [1].

Method Development and Validation for Abbreviated New Drug Applications (ANDA) or Quality Control Testing

Estrone-16,16-d2 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of estrone-containing pharmaceutical products . The product's availability with certificates of analysis designed in accordance with ISO 17034 and ISO Guide 31 ensures traceability and regulatory compliance [1]. For laboratories operating under GLP or GMP frameworks, the documented isotopic enrichment of 98 atom % D provides a verifiable quality metric that alternative deuterated estrone analogs with lower enrichment specifications (e.g., 95 atom % D for Estrone-2,4,16,16-d4 from certain suppliers) may not meet.

Cost-Effective Alternative to 13C-Labeled Estrone for Routine Bioanalysis in Less Complex Matrices

For laboratories performing routine estrone quantification where 13C-labeled internal standards are cost-prohibitive or unnecessary due to minimal matrix interference, Estrone-16,16-d2 represents an economically favorable alternative. While 13C-labeled estrone offers superior matrix effect elimination in complex biological samples as documented by Szarka et al. (2013), deuterated analogs including Estrone-16,16-d2 provide adequate accuracy and precision for analyses performed in cleaner matrices (e.g., cell culture media, buffer solutions, or samples following extensive cleanup) . This application scenario is informed by the documented head-to-head comparison establishing the performance differential between deuterated and 13C-labeled estrogen internal standards [1].

Metabolic Tracer Studies Requiring Site-Specific Deuteration at C-16 for Pathway-Specific Tracking

Estrone-16,16-d2 features site-specific deuteration at the C-16 position, which corresponds to a quantitatively significant metabolic site involved in 16α-hydroxylation pathways as documented by Dehennin et al. (1984) in human follicular estrogen metabolism studies . For researchers investigating estrogen 16-hydroxylase activity or the fate of estrone in metabolic systems where the 16-position is a key point of enzymatic modification, the C-16-specific labeling of Estrone-16,16-d2 provides a molecular probe that differently labeled analogs (e.g., 2,4-d2 or 2,4,16,16-d4) cannot directly substitute without altering the metabolic information obtained. This application leverages the class-level evidence for deuterium isotope effects on biotransformation rates, which may be relevant in studies requiring discrimination between administered tracer and endogenously produced estrone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrone-d2-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.